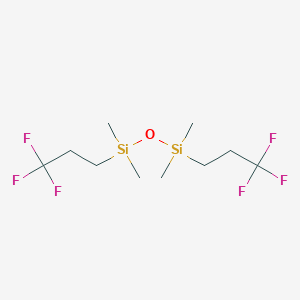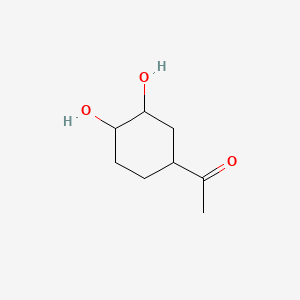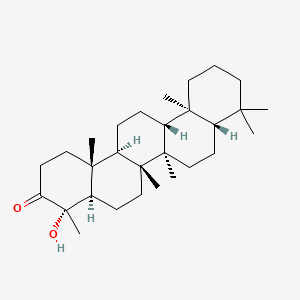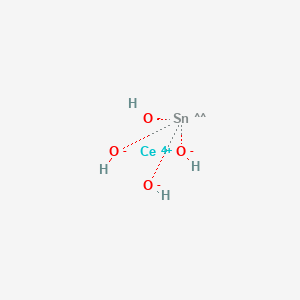
1,3-Bis(trifluoropropyl)tetramethyldisiloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(trifluoropropyl)tetramethyldisiloxane is an organosilicon compound with the molecular formula C10H20F6OSi2 . It is a liquid at room temperature and is primarily used as a chemical intermediate . This compound belongs to the organosiloxane family, which is known for its unique properties such as thermal stability, hydrophobicity, and flexibility.
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Bis(trifluoropropyl)tetramethyldisiloxane can be synthesized through the hydrosilylation reaction of 1,1,3,3-tetramethyldisiloxane with 3,3,3-trifluoropropene in the presence of a platinum catalyst . The reaction typically occurs under mild conditions, with the temperature maintained around 70-80°C and the reaction time ranging from a few hours to overnight.
Industrial Production Methods: In industrial settings, the production of this compound involves similar hydrosilylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography .
化学反应分析
Types of Reactions: 1,3-Bis(trifluoropropyl)tetramethyldisiloxane undergoes various chemical reactions, including:
Hydrosilylation: Reaction with alkenes to form silicon-carbon bonds.
Oxidation: Reaction with oxidizing agents to form silanols or siloxanes.
Substitution: Reaction with nucleophiles to replace the trifluoropropyl groups.
Common Reagents and Conditions:
Hydrosilylation: Platinum or rhodium catalysts, alkenes, temperatures around 70-80°C.
Oxidation: Hydrogen peroxide or other oxidizing agents, room temperature to mild heating.
Substitution: Nucleophiles such as amines or alcohols, room temperature to mild heating.
Major Products:
Hydrosilylation: Formation of silicon-carbon bonded products.
Oxidation: Formation of silanols or siloxanes.
Substitution: Formation of substituted siloxanes with various functional groups.
科学研究应用
1,3-Bis(trifluoropropyl)tetramethyldisiloxane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized siloxanes and other organosilicon compounds.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility and stability.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
作用机制
The mechanism of action of 1,3-Bis(trifluoropropyl)tetramethyldisiloxane involves its ability to form stable silicon-oxygen and silicon-carbon bonds. These bonds contribute to the compound’s thermal stability, hydrophobicity, and flexibility. The molecular targets and pathways involved include interactions with various organic and inorganic substrates, leading to the formation of new chemical bonds and functionalized products .
相似化合物的比较
1,1,3,3-Tetramethyldisiloxane: A similar compound used as a reducing agent and in hydrosilylation reactions.
1,3-Bis(3-aminopropyl)-1,1,3,3-tetramethyldisiloxane: Used in the synthesis of functionalized siloxanes and as a crosslinking agent.
Uniqueness: 1,3-Bis(trifluoropropyl)tetramethyldisiloxane is unique due to the presence of trifluoropropyl groups, which impart enhanced hydrophobicity and chemical resistance compared to other similar compounds. This makes it particularly valuable in applications requiring high-performance materials with superior stability and resistance to harsh conditions .
属性
分子式 |
C10H20F6OSi2 |
|---|---|
分子量 |
326.43 g/mol |
IUPAC 名称 |
[dimethyl(3,3,3-trifluoropropyl)silyl]oxy-dimethyl-(3,3,3-trifluoropropyl)silane |
InChI |
InChI=1S/C10H20F6OSi2/c1-18(2,7-5-9(11,12)13)17-19(3,4)8-6-10(14,15)16/h5-8H2,1-4H3 |
InChI 键 |
BTAWOTXFBJKDHI-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(CCC(F)(F)F)O[Si](C)(C)CCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,5,7,9,11,13,15-octaoxido-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane;tetramethylazanium](/img/structure/B13829997.png)



![sodium;3-[(2E)-5-chloro-2-[3-[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]cyclopent-2-en-1-ylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B13830028.png)




![ethyl 5-[(1E)-N-hydroxyethanimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B13830065.png)
![N-[Bis(2-chloroethyl)carbamoylmethyl]acetamide](/img/structure/B13830068.png)

![1,4,5,5,6,6-Hexafluoro-2,3-dimethylbicyclo[2.2.0]hex-2-ene](/img/structure/B13830078.png)
![(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13830080.png)
